molecular formula C21H20N2O2S2 B3312364 N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946307-75-1

N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No. B3312364
CAS RN: 946307-75-1
M. Wt: 396.5 g/mol
InChI Key: SHYKYOCYGQWJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to have biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide in lab experiments is its potential as a cancer therapy. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to investigate its potential as a drug.

Future Directions

There are many future directions for the study of N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide. One area of research is in the development of new cancer therapies. Further studies are needed to investigate its mechanism of action and potential as a drug. Other future directions include the study of its anti-inflammatory effects and its potential as a treatment for other diseases.

Scientific Research Applications

N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its potential as a cancer therapy.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-15-7-9-16(10-8-15)12-22-20(25)11-18-13-26-21(23-18)27-14-19(24)17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYKYOCYGQWJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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